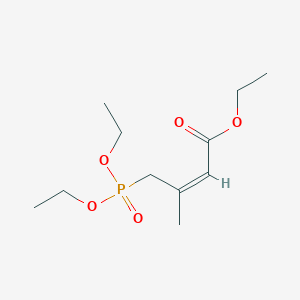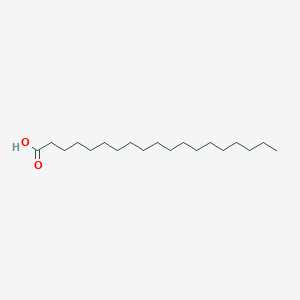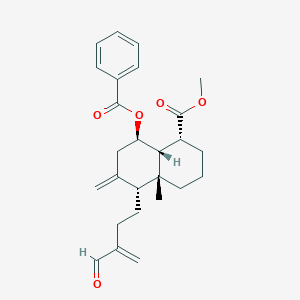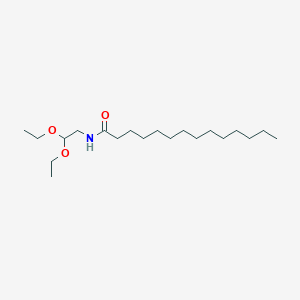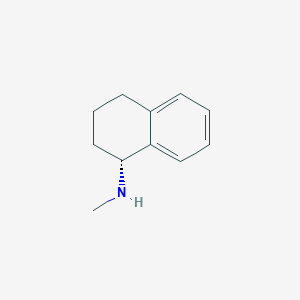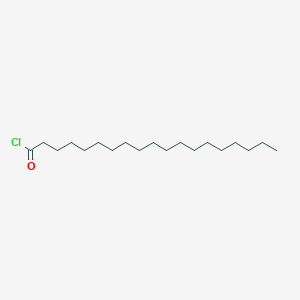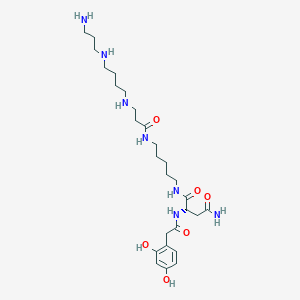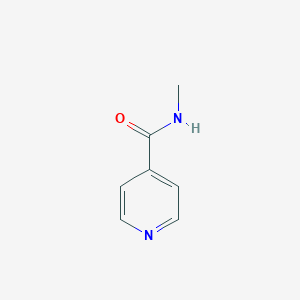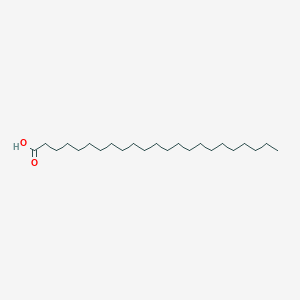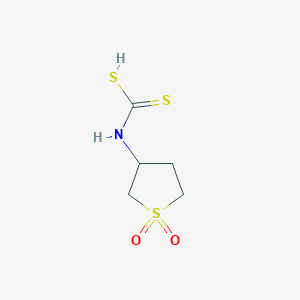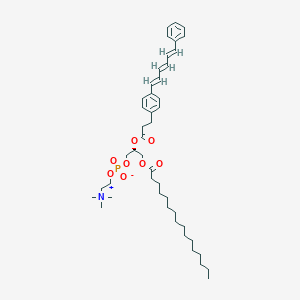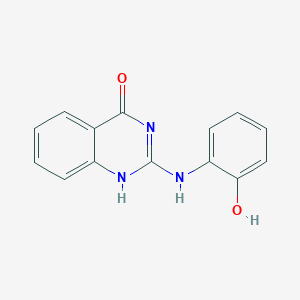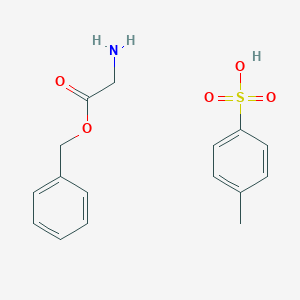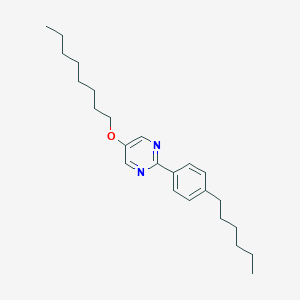
2-(4-Hexylphenyl)-5-octoxypyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Hexylphenyl)-5-octoxypyrimidine, commonly known as HO-3867, is a small molecule with potential therapeutic applications. It was first synthesized in 2006 by researchers at the University of Houston, and since then, it has been the subject of various scientific studies.
Applications De Recherche Scientifique
HO-3867 has been studied for its potential therapeutic applications in various fields, including cancer, neurodegenerative diseases, and inflammation. In cancer research, HO-3867 has been shown to inhibit the growth and proliferation of cancer cells by targeting specific signaling pathways. In neurodegenerative disease research, HO-3867 has been shown to protect neurons from oxidative stress and inflammation, which are common features of these diseases. In inflammation research, HO-3867 has been shown to reduce the production of inflammatory cytokines and chemokines, which play a key role in the development of various inflammatory diseases.
Mécanisme D'action
The mechanism of action of HO-3867 is not fully understood, but it is believed to involve the modulation of specific signaling pathways. In cancer cells, HO-3867 has been shown to inhibit the activity of the PI3K/Akt/mTOR pathway, which is a key regulator of cell growth and survival. In neurodegenerative diseases, HO-3867 has been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of oxidative stress and inflammation. In inflammation, HO-3867 has been shown to inhibit the activity of the NF-κB pathway, which is a key regulator of the immune response.
Effets Biochimiques Et Physiologiques
HO-3867 has been shown to have various biochemical and physiological effects, depending on the target tissue or cell type. In cancer cells, HO-3867 has been shown to induce cell cycle arrest, apoptosis, and autophagy. In neurodegenerative diseases, HO-3867 has been shown to increase the expression of antioxidant enzymes and reduce the production of reactive oxygen species. In inflammation, HO-3867 has been shown to reduce the production of inflammatory cytokines and chemokines, and inhibit the migration of immune cells to the site of inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
HO-3867 has several advantages for lab experiments, including its ease of synthesis, high purity, and low toxicity. However, there are also some limitations to its use, including its limited solubility in aqueous solutions and its potential for off-target effects. Therefore, it is important to carefully design experiments to minimize these limitations and optimize the use of HO-3867 in scientific research.
Orientations Futures
There are several future directions for the study of HO-3867, including its use as a potential therapeutic agent in various diseases, its optimization for drug delivery, and its development as a molecular probe for specific signaling pathways. Additionally, further studies are needed to fully understand the mechanism of action of HO-3867 and its potential for off-target effects. Overall, HO-3867 has the potential to be a valuable tool in scientific research and a promising candidate for therapeutic development.
Propriétés
Numéro CAS |
121640-67-3 |
|---|---|
Nom du produit |
2-(4-Hexylphenyl)-5-octoxypyrimidine |
Formule moléculaire |
C24H36N2O |
Poids moléculaire |
368.6 g/mol |
Nom IUPAC |
2-(4-hexylphenyl)-5-octoxypyrimidine |
InChI |
InChI=1S/C24H36N2O/c1-3-5-7-9-10-12-18-27-23-19-25-24(26-20-23)22-16-14-21(15-17-22)13-11-8-6-4-2/h14-17,19-20H,3-13,18H2,1-2H3 |
Clé InChI |
JHVRCWNOXXETEY-UHFFFAOYSA-N |
SMILES |
CCCCCCCCOC1=CN=C(N=C1)C2=CC=C(C=C2)CCCCCC |
SMILES canonique |
CCCCCCCCOC1=CN=C(N=C1)C2=CC=C(C=C2)CCCCCC |
Synonymes |
2-(4-Hexylphenyl)-5-(octyloxy)-pyrimidine |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


